molecular formula C15H16N2OS2 B2593281 4-(pyridine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1705101-72-9

4-(pyridine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No.: B2593281
CAS No.: 1705101-72-9
M. Wt: 304.43
InChI Key: PNTXYJUPCUAWSX-UHFFFAOYSA-N
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Description

4-(pyridine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a complex organic compound characterized by the presence of a pyridine ring, a thiophene ring, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine-4-carbonyl Intermediate: This can be achieved through the acylation of pyridine using appropriate acylating agents.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Cyclization to Form the Thiazepane Ring: The final step involves the cyclization of the intermediate compounds to form the thiazepane ring. This can be done using a variety of cyclization agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(pyridine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(pyridine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-(pyridine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(pyridine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane: shares similarities with other compounds containing pyridine, thiophene, and thiazepane rings.

    Methyl N-[3-(2-fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]glycinate: is another compound with a similar structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Biological Activity

The compound 4-(pyridine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Synthesis and Characterization

The synthesis of This compound typically involves multi-step reactions that include the formation of the thiazepane ring and the introduction of the pyridine and thiophene moieties. The characterization of the synthesized compound is usually performed using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to thiazepanes and their derivatives. For instance, a study involving similar structures demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and melanoma (B16F10) cells. The compound exhibited an IC50 value of 0.6 ± 0.01 μg/mL against MCF-7 cells, indicating potent anticancer activity compared to standard drugs like doxorubicin (IC50 = 1.6 ± 0.02 μg/mL) .

The biological activity is often attributed to the ability of these compounds to interact with cellular targets, leading to apoptosis in cancer cells. The redox activity of related compounds has been linked to their cytotoxicity, suggesting that they may induce oxidative stress within the cells .

Comparative Biological Activity Table

Compound NameIC50 (μg/mL)Cancer TypeReference
This compound0.6 ± 0.01MCF-7 (Breast Cancer)
Doxorubicin1.6 ± 0.02MCF-7 (Breast Cancer)
Other Thiazepane DerivativeVariableVarious

Case Studies

  • Case Study on Breast Cancer : A series of thiazepane derivatives were synthesized and tested for anticancer activity against MCF-7 cells. The results indicated that modifications in the thiophene and pyridine structures significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug development.
  • Mechanistic Insights : The interaction of thiazepane derivatives with thiols in cellular environments has been shown to affect redox balance, leading to increased apoptosis in cancer cells. This mechanism was highlighted in studies where compounds demonstrated selective toxicity towards cancerous cells while sparing normal cells .

Properties

IUPAC Name

pyridin-4-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS2/c18-15(12-3-6-16-7-4-12)17-8-5-14(20-11-9-17)13-2-1-10-19-13/h1-4,6-7,10,14H,5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTXYJUPCUAWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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